N-(3,4-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide
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Overview
Description
N-(3,4-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-2-(thiophen-2-YL)piperidine-1-carboxamide
- N-(3,4-Dimethylphenyl)-2-(thiophen-2-YL)morpholine-1-carboxamide
Uniqueness
N-(3,4-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to its specific structural features, such as the azepane ring and the thiophene group, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-9-10-16(13-15(14)2)20-19(22)21-11-5-3-4-7-17(21)18-8-6-12-23-18/h6,8-10,12-13,17H,3-5,7,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYGLDNZYLKVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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